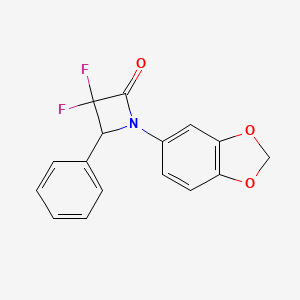

1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one” is a complex organic molecule. It contains a benzodioxol group (a benzene ring fused with a 1,3-dioxol ring), a difluoro group (two fluorine atoms attached to the same carbon), and a phenylazetidin-2-one group (a four-membered azetidine ring attached to a phenyl group and containing a ketone functional group) .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodioxol, difluoro, and phenylazetidin-2-one groups would give the molecule distinct structural characteristics .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzodioxol group might participate in electrophilic aromatic substitution reactions, while the difluoro group could be involved in nucleophilic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. Unfortunately, without specific experimental data, it’s difficult to predict these properties .Scientific Research Applications

Anticancer Activity

Benzodioxole-phenylazetidinone has been investigated for its potential as an anticancer agent. Researchers have designed and synthesized a series of related compounds based on the indole nucleus, a privileged structural motif found in various biologically active molecules. These derivatives were evaluated against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising anticancer activity, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cells .

Microtubule Targeting

Indole-based compounds, including Benzodioxole-phenylazetidinone, have been explored as potential microtubule-targeting agents. These agents modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure. Given the importance of microtubules in cell division and growth, understanding the structure-activity relationships of indole derivatives can guide the development of more potent anti-tumor agents .

Chemical Synthesis

Benzodioxole-phenylazetidinone can serve as a building block in chemical synthesis. Its unique structure provides opportunities for creating novel compounds with diverse properties. Researchers have explored its reactivity and functionalization, leading to the discovery of new synthetic routes and applications .

Pharmacological Studies

Beyond its anticancer potential, this compound may exhibit other pharmacological effects. For instance, related molecules with a piperidine substitution have been studied for their NF-kappaB inhibition and other biological activities. Further investigations into Benzodioxole-phenylazetidinone’s pharmacological properties could reveal additional therapeutic applications .

Metabolism Research

Understanding the metabolism of Benzodioxole-phenylazetidinone is crucial. Researchers analyze its metabolic pathways, metabolites, and interactions with enzymes. Such studies contribute to drug development and safety assessments .

Chemical Biology and Drug Design

Researchers use computational methods and molecular modeling to explore the interactions of Benzodioxole-phenylazetidinone with biological targets. These insights aid in rational drug design, optimizing its pharmacokinetics, and predicting potential side effects .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2NO3/c17-16(18)14(10-4-2-1-3-5-10)19(15(16)20)11-6-7-12-13(8-11)22-9-21-12/h1-8,14H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLRXQFKSQWUAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C(C(C3=O)(F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Dichloro-6-methoxybenzo[d]thiazole](/img/structure/B2690805.png)

![8-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2690810.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2690814.png)

![(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid](/img/structure/B2690815.png)

![2-{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid](/img/structure/B2690818.png)

![N-(2,4-difluorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2690820.png)

![6-(2-Methoxyethyl)-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2690821.png)

![N-(4-chlorophenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2690826.png)